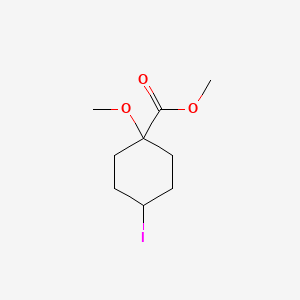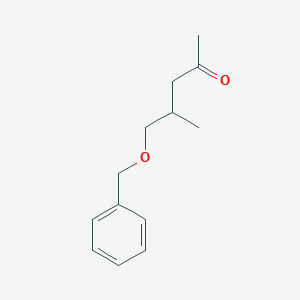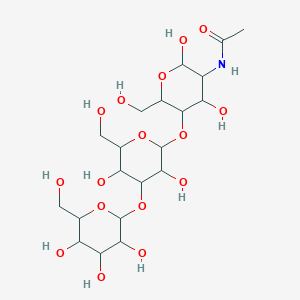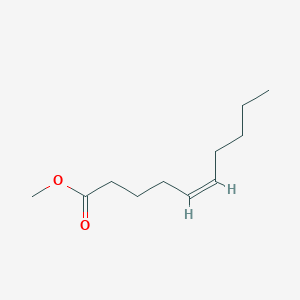
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester is an organic compound with the molecular formula C11H20O4 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by 2-methylpropyl and 4-ethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with 2-methylpropanol and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and the corresponding alcohols, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, ethyl methyl ester: Similar in structure but with different ester groups.
Butanoic acid, 2-methyl-, ethyl ester: Shares the 2-methyl group but differs in the overall structure.
Butanedioic acid, dimethyl ester: Another ester derivative of butanedioic acid with different substituents.
Uniqueness
Butanedioic acid, 2-(2-methylpropyl)-, 4-ethyl ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions or properties are required.
Eigenschaften
Molekularformel |
C10H17O4- |
|---|---|
Molekulargewicht |
201.24 g/mol |
IUPAC-Name |
2-(2-ethoxy-2-oxoethyl)-4-methylpentanoate |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(11)6-8(10(12)13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)/p-1 |
InChI-Schlüssel |
SHGGEUYOIOWHJU-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CC(CC(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)





![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)
